molecular formula C12H12NO3P B14273126 N,N-Diphenylphosphoramidic acid CAS No. 138484-87-4

N,N-Diphenylphosphoramidic acid

Cat. No.: B14273126
CAS No.: 138484-87-4
M. Wt: 249.20 g/mol
InChI Key: JMKPHWJVQUMMTQ-UHFFFAOYSA-N
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Description

N,N-Diphenylphosphoramidic acid is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups via nitrogen atoms and an acidic hydroxyl group. Its structure (general formula: C₁₂H₁₂NO₃P) confers unique reactivity, particularly in catalysis and organic synthesis. The phenyl substituents on nitrogen enhance steric hindrance and electronic stabilization, influencing its solubility in nonpolar solvents and stability under acidic conditions.

Properties

CAS No.

138484-87-4

Molecular Formula

C12H12NO3P

Molecular Weight

249.20 g/mol

IUPAC Name

(N-phenylanilino)phosphonic acid

InChI

InChI=1S/C12H12NO3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)

InChI Key

JMKPHWJVQUMMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenylphosphoramidic acid can be achieved through several methods. One common approach involves the reaction of diphenylphosphinic chloride with ammonia or an amine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or toluene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N,N-Diphenylphosphoramidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Diphenylphosphoramidic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N,N-Diphenylphosphoramidic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Substituent Comparison of Phosphoramidic Acid Derivatives
Compound Name N-Substituents P-Substituents Molecular Formula Key Features
N,N-Diphenylphosphoramidic acid Phenyl, Phenyl -OH C₁₂H₁₂NO₃P High steric hindrance, acidic proton
Diethylphosphoramidic dichloride Ethyl, Ethyl -Cl, -Cl C₄H₁₀Cl₂NOP Reactive dichloride intermediate
N,N-Diisopropylphosphoramidic dichloride Isopropyl, Isopropyl -Cl, -Cl C₆H₁₄Cl₂NOP Bulky alkyl groups, reduced reactivity
N,N-Bis(2-chloroethyl)phosphoramidic dichloride 2-Chloroethyl, 2-Chloroethyl -Cl, -Cl C₄H₈Cl₄NOP Alkylating potential, toxic
Dimethylaminomethane diphosphonic acid Dimethylamino -PO₃H₂, -PO₃H₂ C₃H₁₁NO₇P₂ Chelating agent, medicinal applications

Key Observations :

  • N-Substituents : Phenyl groups (in the target compound) increase lipophilicity and steric effects compared to alkyl or chloroethyl groups. This reduces nucleophilic attack susceptibility but may limit solubility in polar solvents.
  • P-Substituents: Dichloride derivatives (e.g., Diethylphosphoramidic dichloride) are highly reactive intermediates for phosphorylation, whereas hydroxyl or phosphonic acid groups (e.g., dimethylaminomethane diphosphonic acid) enhance chelation or biological activity .

Critical Insights :

  • The dichloride derivatives' reactivity makes them versatile but hazardous, whereas phosphonic acids prioritize safety and biocompatibility.
  • This compound’s phenyl groups may favor applications in catalysis or materials science, where steric control is critical.

Physicochemical Properties

Limited data on exact melting points or solubility of this compound are available in the evidence. However:

  • Diethylphosphoramidic dichloride : Liquid at room temperature (boiling point ~50°C for analogous difluorides; ).
  • Dimethylaminomethane diphosphonic acid: High melting point (158–159°C) due to ionic character ().

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